molecular formula C14H13NO3 B12577186 4-Hydroxy-N-(3-methoxyphenyl)benzamide CAS No. 185043-98-5

4-Hydroxy-N-(3-methoxyphenyl)benzamide

Cat. No.: B12577186
CAS No.: 185043-98-5
M. Wt: 243.26 g/mol
InChI Key: UNAQNLIJXCOQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-N-(3-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities. This compound is characterized by the presence of a hydroxy group at the fourth position and a methoxy group at the third position on the benzene ring, which is attached to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-N-(3-methoxyphenyl)benzamide can be synthesized through the direct condensation of 4-hydroxybenzoic acid and 3-methoxyaniline. The reaction is typically carried out in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced reaction times. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-N-(3-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N-(4-methoxyphenyl)benzamide
  • 4-Hydroxy-N-(2-methoxyphenyl)benzamide
  • 4-Hydroxy-N-(4-methylphenyl)benzamide
  • 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide

Uniqueness

4-Hydroxy-N-(3-methoxyphenyl)benzamide is unique due to the specific positioning of the hydroxy and methoxy groups on the benzene ring. This unique arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

185043-98-5

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-hydroxy-N-(3-methoxyphenyl)benzamide

InChI

InChI=1S/C14H13NO3/c1-18-13-4-2-3-11(9-13)15-14(17)10-5-7-12(16)8-6-10/h2-9,16H,1H3,(H,15,17)

InChI Key

UNAQNLIJXCOQML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.